molecular formula C13H16F2INO2 B8163680 3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide

3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide

Cat. No.: B8163680
M. Wt: 383.17 g/mol
InChI Key: DOFCKTSBCQSWBP-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide is a synthetic organic compound characterized by the presence of difluoroethoxy, iodo, and isobutylbenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of the difluoroethoxy intermediate. One common method involves the reaction of 2,2-difluoroethanol with a suitable sulfonyl chloride or sulfonic anhydride in the presence of an organic solvent and an alkali . This intermediate is then subjected to further reactions to introduce the iodo and isobutylbenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the difluoromethylation and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to various receptors . The iodo group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoroethoxy and iodo groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodo-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2INO2/c1-8(2)6-17-13(18)9-3-4-10(16)11(5-9)19-7-12(14)15/h3-5,8,12H,6-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCKTSBCQSWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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